molecular formula C7H10F2O2 B2389227 3,3-Difluoro-1-methylcyclopentane-1-carboxylic acid CAS No. 1785125-34-9

3,3-Difluoro-1-methylcyclopentane-1-carboxylic acid

Cat. No.: B2389227
CAS No.: 1785125-34-9
M. Wt: 164.152
InChI Key: RQOUOWUWKACQCO-UHFFFAOYSA-N
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Description

3,3-Difluoro-1-methylcyclopentane-1-carboxylic acid (CAS 1785125-34-9) is a fluorinated cyclopentane derivative of high interest in organic synthesis and pharmaceutical research. This compound features a carboxylic acid functional group on a cyclopentane ring that is substituted with two fluorine atoms and one methyl group, yielding the molecular formula C 7 H 10 F 2 O 2 and a molecular weight of 164.15 g/mol . The presence of geminal difluoro groups at the 3-position can significantly alter the compound's electronic properties, metabolic stability, and lipophilicity, making it a valuable scaffold for designing novel molecules . This carboxylic acid serves as a versatile building block in organic synthesis. It can be readily transformed into various derivatives, such as amides, esters, and halides, which are crucial intermediates in constructing more complex structures . In medicinal chemistry, fluorinated cyclopentane cores are key motifs in the development of mechanism-based inactivators for enzymes like human ornithine aminotransferase (hOAT), a potential therapeutic target in cancer research . The structural features of this compound, particularly the difluoromethylene group, are often explored to create potent and selective enzyme inhibitors that can form covalent adducts within enzyme active sites . Researchers also utilize such carboxylic acids in nanotechnology as surface modifiers for metallic nanoparticles, improving their dispersion and incorporation into polymer matrices . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

3,3-difluoro-1-methylcyclopentane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10F2O2/c1-6(5(10)11)2-3-7(8,9)4-6/h2-4H2,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQOUOWUWKACQCO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCC(C1)(F)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10F2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1785125-34-9
Record name 3,3-difluoro-1-methylcyclopentane-1-carboxylic acid
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,3-Difluoro-1-methylcyclopentane-1-carboxylic acid typically involves the introduction of fluorine atoms into the cyclopentane ring. One common method is the difluoromethylation of cyclopentane derivatives using difluoromethylation reagents.

Industrial Production Methods: Industrial production of this compound may involve large-scale difluoromethylation processes, utilizing advanced catalytic systems to ensure high yield and purity. The process is optimized for scalability and cost-effectiveness, often involving continuous flow reactors and automated systems to maintain consistent reaction conditions .

Chemical Reactions Analysis

Types of Reactions: 3,3-Difluoro-1-methylcyclopentane-1-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

3,3-Difluoro-1-methylcyclopentane-1-carboxylic acid has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its fluorinated structure.

    Medicine: Explored for its therapeutic potential in drug development, particularly in the design of enzyme inhibitors.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3,3-Difluoro-1-methylcyclopentane-1-carboxylic acid involves its interaction with specific molecular targets. The fluorine atoms enhance the compound’s binding affinity to enzymes and receptors, potentially inhibiting their activity. The carboxylic acid group can form hydrogen bonds with target proteins, further stabilizing the interaction. These interactions can modulate biochemical pathways, leading to therapeutic effects .

Comparison with Similar Compounds

Substituent Effects on Acidity and Reactivity

The carboxylic acid group is central to the compound’s reactivity. Substituents on the cyclopentane ring influence acidity and lipophilicity:

  • 1-(Trifluoromethyl)cyclopentanecarboxylic Acid (CAS 277756-44-2, C₇H₉F₃O₂) has a trifluoromethyl (-CF₃) group at the 1-position. The -CF₃ group is strongly electron-withdrawing, lowering the pKa of the carboxylic acid compared to the target compound’s difluoro-methyl substitution .

Functional Group Comparisons

Compound Name Key Substituents Molecular Weight (g/mol) Notable Properties
Target Compound 3,3-Difluoro, 1-methyl 164.15 Moderate lipophilicity; balanced steric bulk
1-(Trifluoromethyl)cyclopentanecarboxylic Acid 1-CF₃ 182.14 Higher acidity (pKa ~2-3); increased lipophilicity
Methyl 3-aminocyclopentanecarboxylate 3-amino, methyl ester 143.18 Reduced acidity (ester group); hydrogen-bonding capability via -NH₂
cis-3-[2-oxo-2-(4-CF₃Ph)ethyl]cyclopentane-1-carboxylic Acid 3-keto, 4-CF₃Ph-ethyl 300.00 Enhanced reactivity (ketone); bulky aromatic substitution

Biological Activity

3,3-Difluoro-1-methylcyclopentane-1-carboxylic acid (CAS No. 1785125-34-9) is a fluorinated derivative of cyclopentane carboxylic acid that has garnered attention in medicinal chemistry due to its potential therapeutic applications. The compound features two fluorine atoms attached to the third carbon of the cyclopentane ring and a carboxylic acid group on the first carbon. This unique structure may enhance its biological activity, making it a candidate for further investigation in various scientific fields.

The biological activity of this compound primarily stems from its interactions with specific molecular targets. The presence of fluorine atoms enhances the compound’s binding affinity to enzymes and receptors, potentially leading to inhibition or modulation of their activity. Additionally, the carboxylic acid group can form hydrogen bonds with target proteins, stabilizing these interactions and influencing biochemical pathways.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

  • Enzyme Inhibition : The compound has shown potential as an enzyme inhibitor, which is crucial for drug development.
  • Antimicrobial Properties : Preliminary studies suggest it may possess antimicrobial effects, although further research is needed to confirm these findings.
  • Therapeutic Applications : Its unique structure positions it as a candidate for designing new drugs targeting specific diseases .

Data Table: Biological Activity Comparison

Activity This compound Similar Compounds
Enzyme InhibitionYesVaries by compound
Antimicrobial ActivityPotentiallyVaries; some show efficacy
Binding AffinityEnhanced due to fluorinationLower in non-fluorinated analogs
Therapeutic PotentialHigh potential in drug designVaries significantly

Case Studies and Research Findings

Recent studies have focused on synthesizing derivatives of this compound to explore their biological activities. For example:

  • Synthesis and Biological Evaluation : A study synthesized various derivatives and evaluated their enzyme inhibitory activity. Results indicated that certain modifications enhanced inhibitory potency compared to the parent compound .
  • Fluorinated Compounds in Drug Development : Research highlights the role of fluorinated compounds in improving pharmacokinetic properties such as bioavailability and metabolic stability. The incorporation of fluorine in this compound exemplifies this trend.

Q & A

Basic: What synthetic routes are optimal for preparing 3,3-difluoro-1-methylcyclopentane-1-carboxylic acid with high purity?

Answer:
A robust method involves cyclopentane ring functionalization via fluorination and subsequent carboxylation. Key steps include:

  • Fluorination control : Use lithium hydroxide (LiOH) in methanol/water mixtures to hydrolyze intermediates (e.g., tert-butoxycarbonyl-protected precursors) under controlled temperatures (0°C to room temperature) to avoid side reactions .
  • Purification : Silica gel column chromatography with hexane/ethyl acetate gradients (e.g., 70:30 ratio) effectively isolates the product, achieving >92% yield and >97% purity .
  • Characterization : Confirm structure via multinuclear NMR (¹H, ¹³C, ¹⁹F) and high-resolution mass spectrometry (HRMS). For example, ¹⁹F NMR signals at δ −88.52 to −91.45 ppm confirm difluoromethylenyl groups .

Advanced: How can researchers resolve discrepancies in NMR data for fluorinated cyclopentane derivatives?

Answer:
Discrepancies often arise from conformational flexibility, solvent effects, or temperature variations. Mitigation strategies include:

  • Temperature standardization : Record NMR spectra at consistent temperatures (e.g., 60°C for DMSO-d₆) to minimize dynamic effects. shows split ¹H NMR signals at 60°C due to restricted rotation .
  • Solvent referencing : Use deuterated solvents (e.g., D₂O for aqueous samples) to align chemical shifts. For example, carboxylate protons in D₂O appear at δ 12.61 ppm .
  • Dynamic NMR (DNMR) : Analyze coalescence temperatures to quantify rotational barriers in difluoromethylenyl groups .

Basic: Which analytical techniques are critical for confirming structural integrity?

Answer:

  • Multinuclear NMR : ¹⁹F NMR is indispensable for identifying fluorine environments (e.g., geminal vs. vicinal fluorines). ¹³C NMR detects cyclopentane ring carbons (δ 173–181 ppm for carboxylates) .
  • HRMS : Validate molecular formulas using ESI-TOF or APCI methods. For example, [M+Na]+ at m/z 456.0498 matches C₁₈H₂₁F₂NNaO₄Se .
  • X-ray crystallography : Resolve stereochemistry ambiguities (e.g., Advanced Photon Source data in ) .

Advanced: How does fluorination position influence reactivity in downstream derivatization?

Answer:
The 3,3-difluoro motif introduces both steric and electronic effects:

  • Electronic effects : Fluorine’s electronegativity increases carboxylic acid acidity (pKa ~2.5–3.0), enhancing nucleophilic acyl substitution .
  • Steric hindrance : The 1-methyl group directs regioselectivity in ring-opening reactions. For example, phenylselanyl intermediates (e.g., compound 9 in ) undergo oxidative elimination to form cyclopentene derivatives .
  • Comparative studies : Analogues like 2-(difluoromethyl)cyclopentane-1-carboxylic acid (CAS 1421601-91-3) show reduced reactivity due to fewer fluorine substituents .

Basic: What storage conditions ensure long-term stability?

Answer:

  • Temperature : Store at 2–8°C in airtight containers to prevent degradation .
  • Solubility : Avoid aqueous solutions unless lyophilized; the compound is water-insoluble but soluble in DMSO or methanol .
  • Light sensitivity : Protect from UV exposure to prevent defluorination .

Advanced: What computational methods predict biological activity for fluorinated cyclopentanes?

Answer:

  • Density Functional Theory (DFT) : Calculate electrostatic potentials to map nucleophilic/electrophilic sites. For example, fluorine’s σ-hole interactions enhance binding to enzyme active sites .
  • Molecular Dynamics (MD) : Simulate interactions with targets like GABA aminotransferase, leveraging X-ray structures (e.g., PDB 3R4 in ) .
  • QSAR models : Correlate logP values (e.g., XLogP3 ~1.5) with membrane permeability for CNS-targeting compounds .

Advanced: How to address contradictions in reaction yields across synthetic protocols?

Answer:

  • Parameter optimization : Vary reaction time (e.g., 20 h for hydrolysis vs. 4 h for TFA deprotection) to balance conversion and byproduct formation .
  • Catalyst screening : Transition metals (e.g., Pd/C) may improve selectivity in decarboxylation steps .
  • Reproducibility checks : Cross-validate yields using independent techniques (e.g., ion-exchange chromatography for cationic intermediates) .

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